1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
CAS No.: 243666-15-1
Cat. No.: VC2168898
Molecular Formula: C11H14F3N3
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243666-15-1 |
|---|---|
| Molecular Formula | C11H14F3N3 |
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
| Standard InChI | InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2 |
| Standard InChI Key | BMKFDQXBPCCAFY-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F |
| Canonical SMILES | C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F |
Introduction
Chemical Identification and Properties
Molecular Identity
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is cataloged by AK Scientific as product number 8204AD as documented in their safety data sheet. The compound features a pyridine ring with a trifluoromethyl group at position 3 and a seven-membered 1,4-diazepane heterocycle attached at position 2 of the pyridine . The IUPAC name correctly reflects this structural arrangement, distinguishing it from similar compounds with different substitution patterns.
Structural Characteristics
The compound's structure combines several important functional groups that contribute to its chemical behavior and potential applications:
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A pyridine ring with nitrogen at position 1
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A trifluoromethyl (CF₃) group at position 3 of the pyridine
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A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) connected at position 2 of the pyridine
This structural arrangement creates a molecule with multiple potential interaction sites, including the basic nitrogen atoms in both the pyridine and diazepane rings, making it potentially useful in various chemical and biological applications.
Physical and Chemical Properties
Physical Characteristics
While specific physical data for this exact compound is limited in the available search results, some properties can be inferred based on its structure. The trifluoromethyl group typically enhances lipophilicity, which can affect membrane permeability in biological systems. This feature is particularly relevant for pharmaceutical applications where absorption and distribution in biological tissues are important considerations.
Chemical Reactivity
The presence of a trifluoromethyl group at position 3 of the pyridine ring is expected to influence the electronic distribution within the molecule. This group is highly electron-withdrawing, which would likely decrease the basicity of the pyridine nitrogen while potentially enhancing the electrophilicity of certain positions on the pyridine ring. The 1,4-diazepane ring contains two nitrogen atoms that can serve as nucleophilic centers or hydrogen bond acceptors in chemical reactions or interactions with biological targets .
| Exposure Route | Recommended Action |
|---|---|
| Skin Contact | Wash with plenty of soap and water |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing |
| Eye Contact | Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing |
| General | Call a poison center or doctor if you feel unwell |
Additionally, specific treatments may be required as indicated on the label, and medical advice/attention should be sought if skin irritation or eye irritation persists .
Synthesis and Preparation
Reaction Conditions
The synthesis likely requires controlled conditions, including:
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Appropriate solvent selection to facilitate the reaction
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Temperature control to optimize yield and minimize side reactions
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Potential use of catalysts to enhance reaction efficiency
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Purification steps such as chromatography or recrystallization to obtain the pure compound
Comparative Analysis with Structural Analogues
Structural Variations
Several structurally related compounds can be identified from the search results, each differing in either the position of the trifluoromethyl group or the nature of the heterocyclic ring:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane | 958694-16-1 | Trifluoromethyl at position 3, diazepane attached at position 4 |
| 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane | 238403-48-0 | Pyrimidine ring instead of pyridine, trifluoromethyl at position 4 |
| 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | 1227954-88-2 | Trifluoromethyl at position 6, diazepane attached at position 2 |
These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities .
Functional Comparisons
The position of the trifluoromethyl group and the attachment point of the diazepane ring can have significant effects on:
Applications in Research and Development
Research Considerations
When working with this compound in research settings, several considerations should be kept in mind:
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The safety profile indicating irritation hazards requires appropriate handling precautions
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The unique structural features may confer specific reactivity patterns that differ from similar compounds
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Purity levels should be carefully assessed for research applications, especially in biological systems
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